molecular formula C13H11FO B6370871 5-(3-Fluorophenyl)-2-methylphenol CAS No. 1261900-72-4

5-(3-Fluorophenyl)-2-methylphenol

Cat. No.: B6370871
CAS No.: 1261900-72-4
M. Wt: 202.22 g/mol
InChI Key: XLZCSFYKLSWCHP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methylphenol is an aromatic compound characterized by a phenol group substituted with a fluorine atom at the meta position of the phenyl ring and a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-methylphenol.

    Diazotization: 3-Fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenol in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Chemistry

5-(3-Fluorophenyl)-2-methylphenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It is also used in the development of fluorescent probes for imaging applications.

Medicine

The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the phenol group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Similar structure but with the fluorine atom at the para position.

    2-Methylphenol: Lacks the fluorine substitution.

    3-Fluorophenol: Lacks the methyl substitution.

Uniqueness

5-(3-Fluorophenyl)-2-methylphenol is unique due to the combination of the fluorine and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCSFYKLSWCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683687
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-72-4
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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